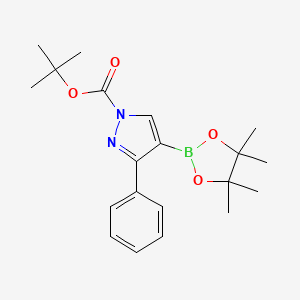![molecular formula C11H13NO4S B2564927 methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate CAS No. 519044-87-2](/img/structure/B2564927.png)
methyl (2E)-3-{3-[(methylsulfonyl)amino]phenyl}acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Hydrophobically Modified Sulfobetaine Copolymers
(Woodfield et al., 2014) explored the synthesis of sulfobetaine copolymers using postpolymerization modification of poly(pentafluorophenyl acrylate). This research highlighted the antifouling properties, hemocompatibility, and stimulus-responsive behavior of polysulfobetaines, which are important in biomedical applications.
Radical Polymerization of Acrylamide
(Mori et al., 2005) focused on the synthesis of homopolymers from a monosubstituted acrylamide with an amino acid moiety. This study is significant for understanding controlled polymerization processes, which are crucial in designing materials with specific properties for various applications.
Polyelectrolyte Behavior in Ultrafiltration
(Rivas & Moreno‐Villoslada, 2001) analyzed polyelectrolytes and chelating polymers in ultrafiltration, providing insights into their interaction with metal ions. This research is relevant for water treatment and environmental applications.
Photochromic Methylacrylate Polymers
(Ortyl et al., 2002) synthesized methylacrylate monomers with photochromic properties. The study is significant for the development of materials that respond to light, applicable in optoelectronics and smart materials.
Polymer Nanoparticles with Activated Ester Surface
(Herold et al., 2003) discussed the synthesis of functional polymer nanoparticles using new polymerizable surfactants. This research contributes to the field of nanotechnology, particularly in the creation of functionalized nanoparticles for biomedical and industrial applications.
Synthesis of 3,3-Diphenyl-3H-Pyrazoles
(Vasin et al., 2015) explored the synthesis of pyrazoles using vinyl sulfones. This study provides valuable knowledge in organic chemistry, particularly in synthesizing compounds with potential pharmaceutical applications.
CF3S(O)n-Containing Enaminones
(Sokolenko et al., 2017) synthesized and demonstrated the utility of enaminones with trifluoromethylsulfenyl groups. This research is important for developing new synthetic routes in medicinal chemistry.
Polyelectrolyte Hydrogel Transformation
(Yu et al., 2020) reported on transforming swollen polyelectrolyte hydrogels into tough ones, with implications for biomedical engineering and material science.
Polychelatogenic Properties of Polymers
(Rivas et al., 2001) synthesized and characterized polymers for metal ion retention, contributing to environmental science and waste treatment research.
In Situ Attachment of Acrylamido Sulfonic Acid-Based Monomer
(Singha et al., 2019) described the synthesis of smart interpenetrating terpolymer network hydrogels for metal ion and dye removals, relevant for environmental remediation.
Propriétés
IUPAC Name |
methyl (E)-3-[3-(methanesulfonamido)phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-16-11(13)7-6-9-4-3-5-10(8-9)12-17(2,14)15/h3-8,12H,1-2H3/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCLCMXWSFKFAX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC(=CC=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1,1,3,3-Tetramethylbutyl)[(2,3,5,6-tetramethylphenyl)sulfonyl]amine](/img/structure/B2564852.png)
![3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime](/img/structure/B2564854.png)


![5-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2564857.png)
![2-{[(2E)-3-Phenyl-2-propen-1-yl]amino}ethanol hydrochloride](/img/no-structure.png)
![3-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B2564861.png)
![1-[(1r,4r)-4-(Trifluoromethyl)cyclohexyl]methanamine hydrochloride](/img/structure/B2564862.png)
![(2Z)-2-[(2-chlorophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2564863.png)


![N-(1-cyanopropyl)-3-methanesulfonylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2564866.png)